2-{4-[1-(methylsulfonyl)-1H-pyrazol-3-yl]phenoxy}pyrimidine

Physicochemical profiling Drug-likeness Fragment elaboration

2-{4-[1-(Methylsulfonyl)-1H-pyrazol-3-yl]phenoxy}pyrimidine (CAS 321998-84-9) is a synthetic heterocyclic small molecule (C₁₄H₁₂N₄O₃S, MW 316.34 g/mol) comprising a pyrimidine ring linked via a para-phenoxy bridge to a 1-methylsulfonyl-1H-pyrazole moiety. The compound is cataloged as a research chemical supplied at ≥95% purity by multiple vendors and is structurally related to fragment-screening hits deposited in the Protein Data Bank.

Molecular Formula C14H12N4O3S
Molecular Weight 316.34
CAS No. 321998-84-9
Cat. No. B2438152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{4-[1-(methylsulfonyl)-1H-pyrazol-3-yl]phenoxy}pyrimidine
CAS321998-84-9
Molecular FormulaC14H12N4O3S
Molecular Weight316.34
Structural Identifiers
SMILESCS(=O)(=O)N1C=CC(=N1)C2=CC=C(C=C2)OC3=NC=CC=N3
InChIInChI=1S/C14H12N4O3S/c1-22(19,20)18-10-7-13(17-18)11-3-5-12(6-4-11)21-14-15-8-2-9-16-14/h2-10H,1H3
InChIKeyDFWFYOFEQFUQDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-{4-[1-(Methylsulfonyl)-1H-pyrazol-3-yl]phenoxy}pyrimidine (CAS 321998-84-9): Procurement-Relevant Identity and Physicochemical Profile


2-{4-[1-(Methylsulfonyl)-1H-pyrazol-3-yl]phenoxy}pyrimidine (CAS 321998-84-9) is a synthetic heterocyclic small molecule (C₁₄H₁₂N₄O₃S, MW 316.34 g/mol) comprising a pyrimidine ring linked via a para-phenoxy bridge to a 1-methylsulfonyl-1H-pyrazole moiety [1]. The compound is cataloged as a research chemical supplied at ≥95% purity by multiple vendors and is structurally related to fragment-screening hits deposited in the Protein Data Bank [2]. Its computed physicochemical descriptors—XLogP3-AA of 1.7, topological polar surface area (TPSA) of 95.4 Ų, zero hydrogen-bond donors, and six hydrogen-bond acceptors—place it within oral-drug-like chemical space [1]. The methylsulfonyl substituent on the pyrazole nitrogen distinguishes it from the simpler NH-pyrazole analog and is expected to modulate both lipophilicity and target-interaction geometry relative to unsubstituted or aryl-sulfonyl congeners.

Why 2-{4-[1-(Methylsulfonyl)-1H-pyrazol-3-yl]phenoxy}pyrimidine Cannot Be Readily Replaced by In-Class Pyrazole-Phenoxy-Pyrimidine Analogs


Within the 2-(4-(pyrazol-3-yl)phenoxy)pyrimidine chemotype, the N1 substituent on the pyrazole ring is the primary site of structural divergence and functional differentiation [1]. The des-methylsulfonyl analog (CAS 321998-82-7, C₁₃H₁₀N₄O, MW 238.24 g/mol) presents an NH donor capable of hydrogen bonding, whereas the target compound replaces this with an electron-withdrawing methylsulfonyl group that eliminates H-bond donor capacity, adds two H-bond acceptors, and redistributes electron density across the pyrazole ring [1]. These changes are not cosmetic; they alter the compound's LogP, TPSA, and electrostatic potential surface—each of which directly impacts protein-ligand recognition, membrane permeability, and metabolic susceptibility [1]. Consequently, biological activity data obtained for the NH-pyrazole or phenylsulfonyl (CAS 321998-86-1) variants cannot be assumed transferable to the methylsulfonyl-bearing compound .

Quantitative Differentiation Evidence for 2-{4-[1-(Methylsulfonyl)-1H-pyrazol-3-yl]phenoxy}pyrimidine Versus Closest Structural Analogs


Physicochemical Differentiation: Methylsulfonyl Substitution Alters LogP, TPSA, and Hydrogen-Bonding Capacity Relative to the NH-Pyrazole Analog

The methylsulfonyl group on the target compound (CAS 321998-84-9) replaces the pyrazole N–H of the des-methylsulfonyl analog (CAS 321998-82-7), producing quantifiable changes in computed physicochemical parameters. The target compound has an XLogP3-AA of 1.7 versus 1.3 for the NH analog, reflecting a +0.4 log unit increase in lipophilicity [1]. The TPSA increases from 54.4 Ų (NH analog) to 95.4 Ų (+75%), driven by the addition of two sulfonyl oxygen H-bond acceptors [1]. Hydrogen-bond donor count drops from 1 to 0, while acceptor count rises from 4 to 6 [1]. These shifts collectively reposition the compound within oral-drug-like chemical space and alter its predicted membrane permeability and protein-binding profile [1].

Physicochemical profiling Drug-likeness Fragment elaboration

Purity Certification and Quality Assurance: Batch-Traceable Specifications Enable Reproducible Screening

The target compound is commercially available with defined purity specifications that support reproducible biological screening. AKSci supplies the compound at ≥95% purity (cat. 8133CF) , while MolCore offers NLT 98% purity under ISO-certified quality systems . In contrast, the des-methylsulfonyl analog (CAS 321998-82-7) is listed at 95% purity without higher-grade options . For the phenylsulfonyl analog (CAS 321998-86-1), purity specifications are also stated as 95% . The availability of a 98% purity grade for the target compound provides a quantifiable quality advantage for assays sensitive to impurities, such as biophysical fragment screens or cellular dose-response studies.

Quality control Assay reproducibility Procurement specifications

Fragment-Elaboration Vector: The Methylsulfonyl Group Occupies a Defined Position in Kinase and COX-2 Pharmacophore Models

The methylsulfonyl (–SO₂CH₃) substituent is a well-precedented pharmacophoric element in both kinase inhibitor and COX-2 inhibitor design. In the COX-2 field, methylsulfonyl-containing diaryl heterocycles (e.g., rofecoxib, etoricoxib) achieve selective COX-2 inhibition by occupying the enzyme's hydrophobic side pocket; literature IC₅₀ values for optimized methylsulfonyl-pyrimidine COX-2 inhibitors reach 42 nM in HUVEC cellular assays [1][2]. In kinase inhibitor programs, sulfonyl groups on pyrazole rings serve as vectors for modulating hinge-region hydrogen bonding and gatekeeper residue interactions [3]. While direct target-engagement data for the specific compound CAS 321998-84-9 are not yet published, the structural motif positions it as a privileged scaffold for methylsulfonyl-driven target recognition across both enzyme families, differentiating it from analogs lacking the sulfonyl group or bearing bulkier aryl-sulfonyl substituents that may sterically restrict binding-pocket access.

Kinase inhibitor design COX-2 pharmacophore Methylsulfonyl bioisostere

Structural Elaboration Potential: The Core Scaffold Is Validated as a Protein-Binding Fragment Across Multiple Target Classes

The des-methylsulfonyl analog 2-[4-(1H-pyrazol-3-yl)phenoxy]pyrimidine (FMOPL000074a, PDB ligand code AW7) has been co-crystallized with four distinct protein targets—DCLRE1A (PDB 5Q1K), PTP1B (5QDM), SETDB1 (5QT2), and Notum (7B86)—as part of the PanDDA fragment-screening initiative [1]. This demonstrates that the pyrazole-phenoxy-pyrimidine core is a validated protein-binding fragment capable of engaging diverse binding sites. The target compound represents a direct one-step elaboration of this fragment via N-methylsulfonylation, a transformation that preserves the core binding geometry while projecting the methylsulfonyl group into adjacent protein sub-pockets [1]. For procurement in fragment-to-lead programs, the target compound offers a ready-made elaborated fragment that bypasses the need for in-house N-functionalization of the NH-pyrazole precursor .

Fragment-based drug discovery PanDDA screening Protein-ligand crystallography

Recommended Research and Industrial Application Scenarios for 2-{4-[1-(Methylsulfonyl)-1H-pyrazol-3-yl]phenoxy}pyrimidine (CAS 321998-84-9) Based on Quantitative Differentiation Evidence


Fragment-to-Lead Chemistry: One-Step Elaborated Fragment for Kinase or Hydrolase Target Screening

The compound serves as a pre-functionalized elaborated fragment derived from the PanDDA-validated core scaffold AW7 [1]. Procuring CAS 321998-84-9 directly enables medicinal chemistry teams to bypass N1-sulfonylation of the NH-pyrazole precursor and immediately assess the impact of the methylsulfonyl group on target binding via biophysical assays (SPR, DSF, ITC) or co-crystallography. The 98% purity grade from ISO-certified suppliers [2] supports artifact-free fragment screening at concentrations up to 1–2 mM typical of fragment libraries.

COX-2 / Kinase Inhibitor Screening Cascade Entry Point

The methylsulfonyl pharmacophore is a hallmark of selective COX-2 inhibitors and appears in multiple kinase inhibitor chemotypes [1]. The compound can be deployed as an entry point for biochemical COX-2 and kinase panel screening. Although direct IC₅₀ data for the compound are not yet published, the well-precedented activity of methylsulfonyl-pyrimidine analogs (class-level COX-2 IC₅₀ = 42 nM for optimized leads) [2] supports inclusion in screening cascades where the methylsulfonyl vector is hypothesized to confer target selectivity relative to NH or aryl-sulfonyl analogs.

Physicochemical Property Benchmarking for Sulfonamide Bioisostere Evaluation

With a computed XLogP3-AA of 1.7, TPSA of 95.4 Ų, and zero H-bond donors [1], the compound occupies a distinct region of property space compared to its NH analog (XLogP 1.3, TPSA 54.4 Ų, HBD 1). This makes it a useful benchmarking tool for computational chemists and property-based design groups evaluating the impact of methylsulfonyl substitution on permeability, solubility, and metabolic stability predictions within the pyrazole-phenoxy-pyrimidine series.

Chemical Biology Probe Development: Selective Tool Compound Precursor

The validated fragment core (4 PDB co-structures) combined with the methylsulfonyl elaboration vector provides a rational starting point for developing selective chemical probes targeting DCLRE1A, PTP1B, SETDB1, or Notum [1]. The compound's defined purity (≥95–98%) and commercial availability from multiple suppliers [2] satisfy the basic requirements for probe development initiatives, where compound identity, purity, and synthetic tractability are mandatory disclosure criteria.

Quote Request

Request a Quote for 2-{4-[1-(methylsulfonyl)-1H-pyrazol-3-yl]phenoxy}pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.